![molecular formula C53H58N2O B14257281 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- CAS No. 247074-90-4](/img/structure/B14257281.png)
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by its unique structure, which includes a fluorenone core substituted with bis(4-butylphenyl)amino groups at the 2 and 7 positions. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with aniline derivatives under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the bis(4-butylphenyl)amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol structure.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fluorenol derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-9-one, 2,7-bis[bis(4-ethoxyphenyl)amino]-: Similar structure but with ethoxy groups instead of butyl groups.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyphenyl groups instead of bis(4-butylphenyl)amino groups.
Uniqueness
The uniqueness of 9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]- lies in its specific substituents, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
247074-90-4 |
|---|---|
Molekularformel |
C53H58N2O |
Molekulargewicht |
739.0 g/mol |
IUPAC-Name |
2,7-bis(4-butyl-N-(4-butylphenyl)anilino)fluoren-9-one |
InChI |
InChI=1S/C53H58N2O/c1-5-9-13-39-17-25-43(26-18-39)54(44-27-19-40(20-28-44)14-10-6-2)47-33-35-49-50-36-34-48(38-52(50)53(56)51(49)37-47)55(45-29-21-41(22-30-45)15-11-7-3)46-31-23-42(24-32-46)16-12-8-4/h17-38H,5-16H2,1-4H3 |
InChI-Schlüssel |
MOLHCSMEUPAJEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=C(C=C6)CCCC)C7=CC=C(C=C7)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

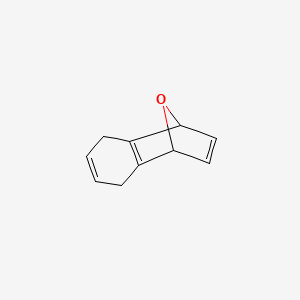
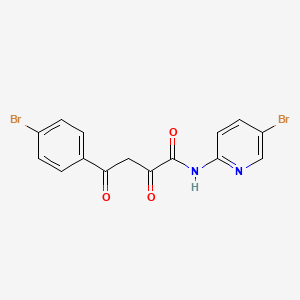
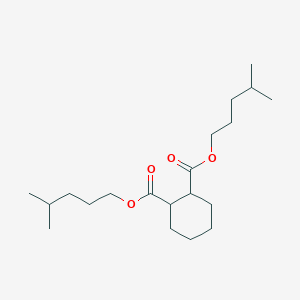
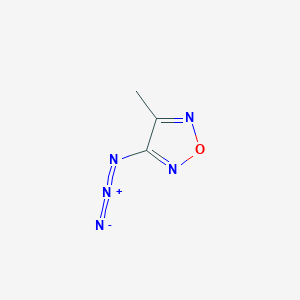
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
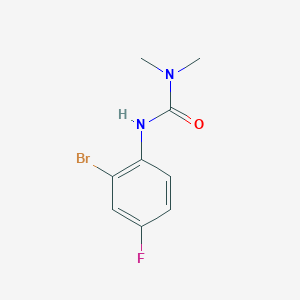

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
